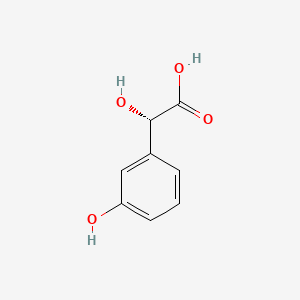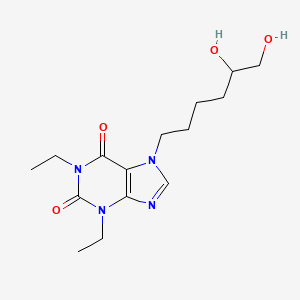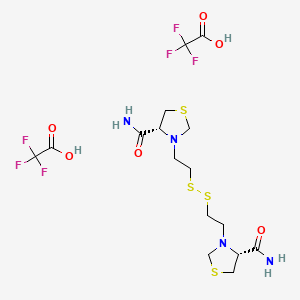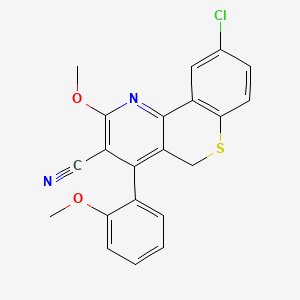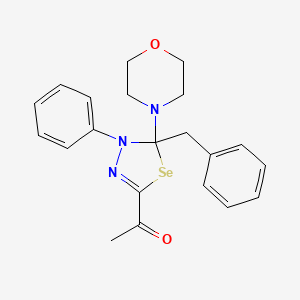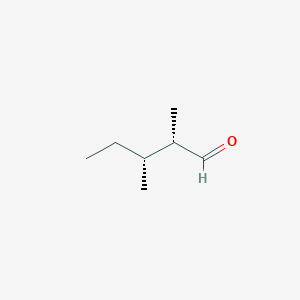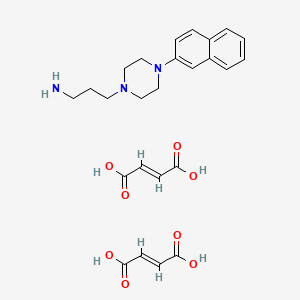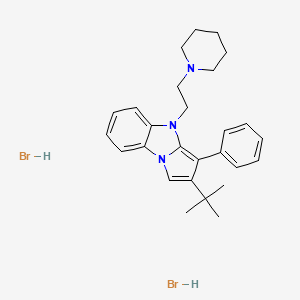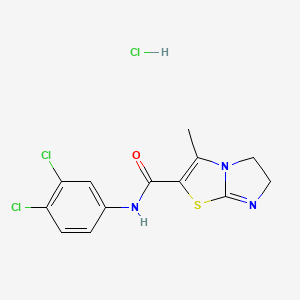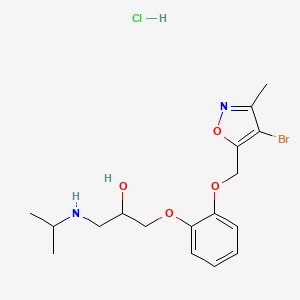
(2-Carboxylatoethyl)(dimethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)amino)propyl)ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Carboxylatoethyl)(dimethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)amino)propyl)ammonium is a complex organic compound with a unique structure characterized by a long perfluorinated chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxylatoethyl)(dimethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)amino)propyl)ammonium involves multiple steps. The process typically starts with the preparation of the perfluorinated chain, followed by the introduction of the amino group and subsequent reactions to form the final ammonium compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also important factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
(2-Carboxylatoethyl)(dimethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)amino)propyl)ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
(2-Carboxylatoethyl)(dimethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)amino)propyl)ammonium has a wide range of scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the development of advanced materials, coatings, and surfactants due to its unique chemical properties.
作用機序
The mechanism of action of (2-Carboxylatoethyl)(dimethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)amino)propyl)ammonium involves its interaction with specific molecular targets and pathways. The perfluorinated chain can interact with hydrophobic regions of proteins and membranes, potentially altering their function. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
Perfluorooctanoic acid (PFOA): A similar perfluorinated compound with different functional groups.
Perfluorooctanesulfonic acid (PFOS): Another perfluorinated compound with distinct chemical properties.
Uniqueness
(2-Carboxylatoethyl)(dimethyl)(3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)amino)propyl)ammonium stands out due to its specific combination of functional groups and the presence of a long perfluorinated chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
CAS番号 |
93776-12-6 |
|---|---|
分子式 |
C23H23F25N2O3 |
分子量 |
850.4 g/mol |
IUPAC名 |
3-[ethyl-[3-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)amino]propyl]azaniumyl]propanoate |
InChI |
InChI=1S/C23H23F25N2O3/c1-2-50(7-4-11(52)53)6-3-5-49-9-10(51)8-12(24,25)13(26,27)14(28,29)15(30,31)16(32,33)17(34,35)18(36,37)19(38,39)20(40,41)21(42,43)22(44,45)23(46,47)48/h10,49,51H,2-9H2,1H3,(H,52,53) |
InChIキー |
ZPJOKRFOGKCNBA-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCCNCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



